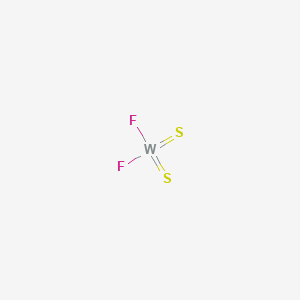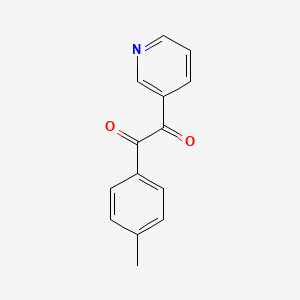
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a pyridine ring and a tolyl group attached to an ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl-substituted ethanones. One common method is the solvent-free one-pot oxidation of ethylarenes to prepare α-ketoamides under mild conditions . This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione moiety into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and tolyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyridine and tolyl derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione moiety allows it to form stable complexes with metal ions, which can be exploited in catalytic processes. The pyridine ring can engage in π-π stacking interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
1,2-Dipyridylethane: Similar structure but with two pyridine rings.
Tolyl-substituted ethanones: Compounds with a tolyl group attached to an ethanone moiety.
Uniqueness: 1-Pyridin-3-YL-2-P-tolyl-ethane-1,2-dione is unique due to the combination of a pyridine ring and a tolyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
40061-31-2 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-4-6-11(7-5-10)13(16)14(17)12-3-2-8-15-9-12/h2-9H,1H3 |
InChI Key |
NBCBJEXDJGFDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


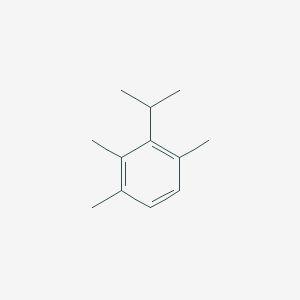
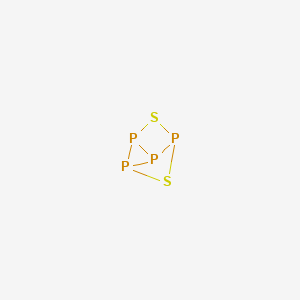
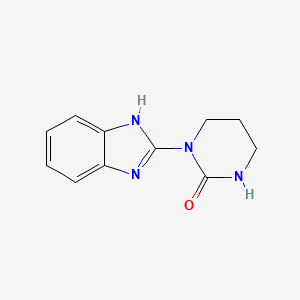

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
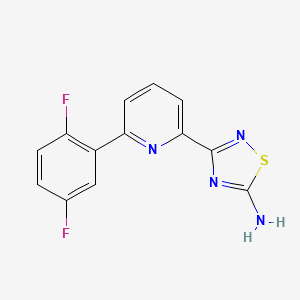
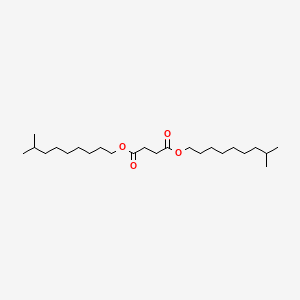

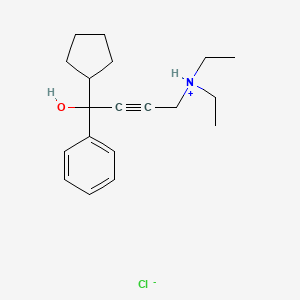
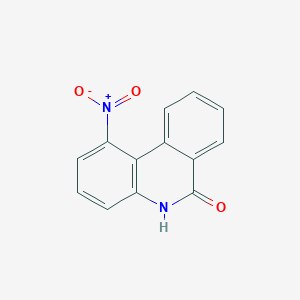

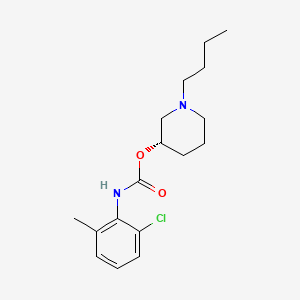
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
